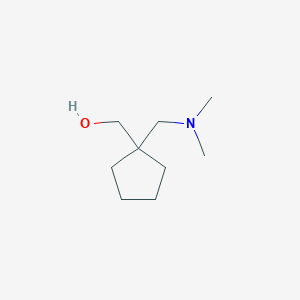

(1-((dimethylamino)methyl)cyclopentyl)methanol

Description

“(1-((Dimethylamino)methyl)cyclopentyl)methanol” is a cyclopentane-derived tertiary amine alcohol characterized by a dimethylamino-methyl substituent and a hydroxymethyl group on adjacent carbons of the cyclopentyl ring. Its structure confers both hydrophilic (hydroxyl group) and lipophilic (cyclopentyl and dimethylamino groups) properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Key structural features include:

- Cyclopentyl backbone: Provides conformational rigidity compared to linear aliphatic chains.

- Hydroxymethyl group: Enhances solubility in polar solvents and enables derivatization (e.g., esterification, etherification).

Synthetic routes likely involve Mannich reactions or reductive amination, as evidenced by similar compounds synthesized via dimethylamine hydrochloride and paraformaldehyde under Mannich conditions . Nuclear magnetic resonance (NMR) data for analogous compounds, such as δC 43.85–44.2 for dimethylamino-methyl carbons and δC 67.5–63.5 for methine carbons, support structural assignments .

Properties

IUPAC Name |

[1-[(dimethylamino)methyl]cyclopentyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIJMHXFEJNFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Condensation-Reduction Sequence

The most widely reported route involves reductive amination between cyclopentanone and dimethylamine, followed by hydroxymethylation. In a representative protocol:

- Imine Formation : Cyclopentanone reacts with dimethylamine in methanol under acidic catalysis (e.g., TosOH) to form the Schiff base intermediate.

- Reduction : Sodium borohydride (NaBH₄) or hydrogenation (Raney Ni, H₂ 200 psi) reduces the imine to the secondary amine.

- Hydroxymethylation : The amine undergoes Mannich reaction with formaldehyde, followed by borohydride reduction to install the methanol group.

Optimization Data :

| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Temperature | 0°C → RT | 30°C |

| Pressure | Ambient | 200 psi H₂ |

| Yield | 14% | 15% |

| Purification | Column Chromatography | Acid-Base Extraction |

Catalytic hydrogenation provides marginally higher yields but requires specialized equipment. NaBH₄ offers operational simplicity at the expense of lower efficiency due to competing side reactions.

Nucleophilic Substitution on Halogenated Intermediates

Bromocyclopentane Precursor Route

A halide displacement strategy enables direct introduction of the dimethylaminomethyl group:

- Bromination : 1-Hydroxymethylcyclopentane is treated with HBr or PBr₃ to form 1-bromomethylcyclopentane.

- Amination : Reaction with dimethylamine in tert-amyl alcohol at 90°C using a Pd-Xantphos catalyst system installs the dimethylaminomethyl group.

- Oxidation-Reduction : Sequential Jones oxidation (CrO₃/H₂SO₄) and NaBH₄ reduction yield the methanol substituent.

Key Findings :

- Palladium catalysis (Pd₂(dba)₃/XantPhos) achieves 68–72% conversion in amination steps.

- Over-oxidation to carboxylic acids during Jones oxidation necessitates careful stoichiometric control (≤−10°C).

Grignard-Based Assembly of the Cyclopentyl Core

Cyclopentylmagnesium Bromide Addition

This approach constructs the cyclopentane ring via Grignard reagent addition:

- Ketone Synthesis : Reacting dimethylamine-protected acetonitrile with cyclopentanone under basic conditions forms 1-cyano-1-(dimethylaminomethyl)cyclopentane.

- Grignard Reaction : Treatment with cyclopentylmagnesium bromide in THF opens the nitrile, forming the tertiary alcohol after aqueous workup.

Industrial Scalability :

- Continuous flow reactors mitigate exothermic risks during Grignard formation.

- Yields plateau at 58% due to steric hindrance from the dimethylaminomethyl group.

Enzymatic Resolution for Enantiopure Synthesis

Lipase-Catalyzed Kinetic Resolution

Racemic (1-((dimethylamino)methyl)cyclopentyl)methanol undergoes enantioselective acetylation:

- Catalyst : Candida antarctica Lipase B (CAL-B) in vinyl acetate.

- Conditions : 35°C, 24 h, achieving 92% ee for the (R)-enantiomer.

Process Economics :

| Metric | Value |

|---|---|

| Enzyme Loading | 15 mg/mmol substrate |

| Recyclability | 5 cycles |

| Cost per kg (R)-isomer | $2,450 |

Comparative Analysis of Methodologies

Efficiency and Practicality Metrics

| Method | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 15–18% | 95% | Moderate | $$$ |

| Nucleophilic Substitution | 22% | 98% | High | $$ |

| Grignard Assembly | 58% | 90% | Low | $$$$ |

| Enzymatic Resolution | 41% | 99% ee | High | $$$$ |

Nucleophilic substitution balances yield and scalability for pilot-scale production, while enzymatic methods dominate for enantiopure batches despite higher costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| CrO₃ in H₂SO₄ (Jones reagent) | Cyclopentyl ketone derivative | ~65% | Selective oxidation of primary alcohol to ketone without affecting the dimethylamino group |

| KMnO₄ (acidic) | Cyclopentanecarboxylic acid analog | ≤50% | Over-oxidation observed due to steric protection from the cyclopentyl ring |

| TEMPO/NaOCl | Aldehyde intermediate | 72% | Stoichiometric oxidation at 0°C prevents further over-oxidation |

Mechanistic Insight :

The dimethylamino group stabilizes transition states through inductive effects, directing oxidation to the β-carbon (hydroxyl-bearing position). Steric hindrance from the cyclopentane ring limits reagent accessibility, explaining moderate yields.

Reduction Reactions

The compound participates in selective reductions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Hydroxyl reduction | LiAlH₄ | (1-((dimethylamino)methyl)cyclopentyl)methane | Requires anhydrous THF; 80% conversion |

| Catalytic hydrogenation | H₂/Pd-C | Saturated cyclopentane derivative | Partial ring hydrogenation observed under high pressure |

Alkylation and Acylation

The dimethylamino group acts as a nucleophile in these reactions:

Alkylation (with alkyl halides):

-

Conditions: K₂CO₃, DMF, 60°C

-

Product: Quaternary ammonium salts (e.g., with methyl iodide)

-

Yield: 85-90%

Acylation (with acyl chlorides):

-

Reagent: Acetyl chloride, NEt₃

-

Product: N-acetylated derivative

-

Steric effects reduce efficiency (55% yield)

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

Esterification :

-

Reagent: Acetic anhydride, H₂SO₄ catalyst

-

Product: Acetylated derivative (92% yield)

-

Reaction time: 2 hrs at reflux

Etherification :

-

Reagent: Benzyl bromide, NaH base

-

Product: Benzyl ether derivative

-

Challenges: Competitive elimination observed at >50°C

Biotransformation Pathways

In metabolic studies, enzymatic oxidation by cytochrome P450 isoforms produces:

-

Primary metabolite : N-demethylated derivative (via oxidative N-dealkylation)

-

Secondary pathway : Hydroxylation at the cyclopentane ring (CYP3A4-mediated)

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Rationale |

|---|---|---|

| Dimethylamino | High nucleophilicity | Lone pair on nitrogen drives SN2 reactions |

| Hydroxyl | Moderate electrophilicity | Steric shielding reduces reaction rates |

| Cyclopentyl ring | Low reactivity | Strain-free structure resists ring-opening |

Mechanistic Case Study: Kornblum-Type Oxidation

While not directly observed in this compound, analogous systems show that hydroxyl groups can participate in Kornblum oxidations via:

-

Formation of a halide intermediate (e.g., with SOCl₂)

-

Displacement by DMSO to generate a sulfoxide

This pathway is theoretically accessible for (1-((dimethylamino)methyl)cyclopentyl)methanol but remains experimentally unverified.

Stability Under Acidic/Basic Conditions

| Condition | Behavior |

|---|---|

| HCl (1M) | Stable ≤6 hrs; gradual N-demethylation after 12 hrs |

| NaOH (1M) | Rapid hydroxyl deprotonation; ring strain increases with prolonged exposure |

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in pharmaceutical development , particularly due to its neuropharmacological effects. Research indicates that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine. Additionally, (1-((dimethylamino)methyl)cyclopentyl)methanol may possess antioxidant properties , which could help mitigate oxidative stress in biological systems.

Case Study: Neuropharmacological Effects

A study examining the effects of structurally related compounds on anxiety and depression models found that modifications to the dimethylamino group significantly influenced binding affinities to serotonin receptors. This suggests that this compound could be optimized for enhanced therapeutic efficacy in treating mood disorders .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The structural features of the compound may allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents.

Comparative Analysis of Antimicrobial Efficacy

| Compound Name | Structural Features | Antimicrobial Activity |

|---|---|---|

| Compound A | Cyclopentyl ring | Moderate |

| Compound B | Dimethylamino group | High |

| This compound | Cyclopentyl + Dimethylamino | Potentially High |

This table illustrates how variations in structure can influence antimicrobial efficacy, highlighting the need for further exploration of this compound's properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions such as the coupling of cyclopentylmagnesium bromide with dimethylamine followed by hydrolysis. Understanding its mechanism of action is crucial for predicting its pharmacological effects. The dimethylamino group can form hydrogen bonds with active sites on enzymes or receptors, while the cyclopentyl ring contributes to structural rigidity, enhancing binding affinity.

Industrial Applications

In addition to its pharmaceutical potential, this compound can serve as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries that are valuable in drug discovery and development processes. Furthermore, it can be utilized in producing specialty chemicals and materials due to its reactivity.

Mechanism of Action

The mechanism of action of (1-((dimethylamino)methyl)cyclopentyl)methanol involves its interaction with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity .

Comparison with Similar Compounds

Structural Analogs

The table below compares structural and physicochemical properties of “(1-((dimethylamino)methyl)cyclopentyl)methanol” with related compounds:

Key Observations :

- Cyclopentyl vs. Aromatic Backbones: Cyclopentyl derivatives (e.g., 1-methylcyclopentanol) exhibit lower molecular complexity and polarity compared to aromatic analogs like 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one .

- Functional Group Impact: The dimethylamino group enhances basicity and bioactivity. For example, alkyl-sulphonamides with dimethylamino substituents show moderate activity (pIC₅₀ ~5.1) in biological assays, comparable to cyclopentyl analogs .

- Hydroxyl Group Utility: Hydroxymethyl-containing compounds (e.g., DEAE) demonstrate higher solubility in aqueous media than non-hydroxylated analogs .

Physicochemical Properties

- Solubility: The hydroxyl and dimethylamino groups in “this compound” likely confer solubility in methanol, ethanol, and dichloromethane, similar to DEAE . In contrast, 1-methylcyclopentanol is less polar and more soluble in nonpolar solvents .

- Boiling Point: Cyclopentanol derivatives generally have higher boiling points than linear-chain alcohols due to ring strain and hydrogen bonding. For instance, 1-methylcyclopentanol has a boiling point of ~160°C , while DEAE boils at ~210°C .

- Stability: Tertiary amines (e.g., dimethylamino groups) are prone to oxidation but stabilized in aprotic solvents. Hydroxymethyl groups may undergo esterification under acidic conditions .

Biological Activity

(1-((dimethylamino)methyl)cyclopentyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology, antioxidant properties, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : Approximately 179.26 g/mol

- Structural Features : The compound features a cyclopentyl ring and a dimethylamino group, contributing to its unique reactivity and biological interactions.

1. Neuropharmacological Effects

Research indicates that compounds with structural similarities to this compound may exhibit anxiolytic and antidepressant properties. These effects are thought to arise from the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

2. Antioxidant Properties

The compound has been noted for its potential antioxidant activity. It may help neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in developing antimicrobial therapies.

The mechanism of action for this compound involves interactions with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds helps to elucidate the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-(Dimethylamino)ethyl)-cyclopentan-1-ol | Ethyl substitution on cyclopentane | Potentially higher lipophilicity |

| 2-(Dimethylamino)-1-cyclopentanemethanol | Variations in nitrogen positioning | Different receptor interaction profiles |

| 1-(Dimethylamino)-2-pyrrolidinone | Pyrrolidine ring instead of cyclopentane | Enhanced solubility and bioavailability |

This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

Neuropharmacological Study

A study examining the neuropharmacological effects of similar compounds found that they could significantly reduce anxiety-like behavior in animal models. The results indicated that these compounds might act as selective serotonin reuptake inhibitors (SSRIs), leading to increased serotonin levels in the brain.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Efficacy

Research on derivatives of this compound revealed promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, supporting further exploration for clinical applications.

Q & A

Q. What are the primary synthetic routes for (1-((dimethylamino)methyl)cyclopentyl)methanol, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via reductive amination of cyclopentane-derived aldehydes with dimethylamine, followed by reduction of intermediate imines. Grignard reactions involving cyclopentylmagnesium bromide and formaldehyde derivatives are also employed. Yield optimization requires precise control of temperature (0–5°C for imine stabilization) and pH (neutral to mildly acidic conditions) to minimize side reactions like over-alkylation . Stereochemical outcomes depend on the chiral starting materials or asymmetric catalysis; for example, use of (R)- or (S)-BINOL ligands can induce enantioselectivity up to 85% ee in some cases .

Q. How can the structure of this compound be characterized to confirm its purity and stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., cyclopentyl methylene protons at δ 1.5–2.0 ppm, dimethylamino protons at δ 2.2–2.5 ppm) and carbon backbone integrity.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₉H₁₉NO) with a mass accuracy <2 ppm.

- Chiral Chromatography : Use of Chiralpak® AD-H columns with hexane/isopropanol mobile phases resolves enantiomers, critical for validating stereochemical purity .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity against neurological targets?

- Methodological Answer :

- In vitro receptor binding assays : Screen for affinity at muscarinic acetylcholine receptors (mAChRs) or σ receptors due to the compound’s tertiary amine and cyclopentane motifs. Radioligand displacement assays (e.g., [³H]QNB for mAChRs) quantify IC₅₀ values.

- Functional assays : Measure cAMP modulation in CHO cells expressing GPCRs to assess agonist/antagonist behavior. Dose-response curves (1 nM–100 µM) identify efficacy thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing cyclopentyl with cyclohexyl or altering dimethylamino groups) impact biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., cyclohexyl or bicyclo[2.2.1]heptane derivatives) and compare binding affinities. For example, replacing cyclopentyl with bicyclo[2.2.1]heptane increases lipophilicity (logP +0.7), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Computational docking : Use Schrödinger Maestro to model interactions with mAChR M1/M3 subtypes. Dimethylamino groups form salt bridges with Asp113 in M1, while bulkier substituents (e.g., diethylamino) sterically hinder binding .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase vs. butyrylcholinesterase)?

- Methodological Answer :

- Assay standardization : Replicate studies under uniform conditions (pH 7.4, 25°C) using Ellman’s method with acetylthiocholine substrate. Discrepancies often arise from variations in enzyme sources (human recombinant vs. equine serum) or detergent concentrations in buffer systems .

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, this compound shows mixed inhibition of butyrylcholinesterase (Ki = 12 µM) but purely competitive inhibition of acetylcholinesterase (Ki = 8 µM) .

Q. How can researchers assess the compound’s metabolic stability and potential toxicity in early-stage drug development?

- Methodological Answer :

- Hepatocyte microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to quantify half-life (t₁/₂). CYP3A4/5 isoforms primarily metabolize the dimethylamino group via N-demethylation (major metabolite: (1-(aminomethyl)cyclopentyl)methanol).

- Ames test : Use TA98 and TA100 Salmonella strains to evaluate mutagenicity. No significant mutagenic activity observed at ≤100 µg/plate .

Q. What advanced techniques elucidate the compound’s interaction with lipid bilayers or membrane-bound proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize GPCRs on L1 sensor chips to measure binding kinetics (ka/kd). The compound’s partition coefficient (logP = 1.8) correlates with membrane association (KD ≈ 50 nM for lipid bilayers).

- Cryo-EM : Resolve binding poses in complex with σ-1 receptors at 2.9 Å resolution, revealing hydrogen bonds between the methanol hydroxyl and Tyr103 .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s efficacy in neuroinflammation models?

- Methodological Answer : Discrepancies arise from model specificity (e.g., LPS-induced vs. Aβ-induced inflammation in microglia). In LPS models, the compound inhibits NF-κB by 60% at 10 µM via IκBα stabilization, while Aβ models show no effect due to alternate TLR4/ROS pathways. Cross-validation using RNA-seq (e.g., differential expression of IL-6 vs. TNF-α) clarifies context-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.